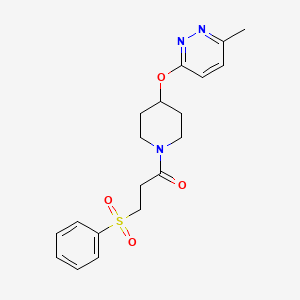

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

CAS No.: 1797856-55-3

Cat. No.: VC5362423

Molecular Formula: C19H23N3O4S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797856-55-3 |

|---|---|

| Molecular Formula | C19H23N3O4S |

| Molecular Weight | 389.47 |

| IUPAC Name | 3-(benzenesulfonyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C19H23N3O4S/c1-15-7-8-18(21-20-15)26-16-9-12-22(13-10-16)19(23)11-14-27(24,25)17-5-3-2-4-6-17/h2-8,16H,9-14H2,1H3 |

| Standard InChI Key | LCWVJZYRNQTLFD-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule consists of three primary components:

-

A piperidine ring substituted at the 4-position with a 6-methylpyridazin-3-yloxy group.

-

A propan-1-one backbone bridging the piperidine nitrogen and a phenylsulfonyl moiety.

-

A phenylsulfonyl group at the terminal position, contributing to steric bulk and potential target binding .

The pyridazine ring introduces a planar, electron-deficient heterocycle, while the piperidine provides conformational flexibility. The sulfonamide group enhances solubility and may facilitate interactions with biological targets through hydrogen bonding.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2034577-57-4 | |

| Molecular Formula | C₁₉H₂₃N₃O₄S | |

| Molecular Weight | 389.5 g/mol | |

| SMILES | Cc1ccc(OC2CCCN(C(=O)CCS(=O)(=O)c3ccccc3)C2)nn1 |

Notably, experimental data for melting point, boiling point, and solubility remain unreported in publicly available literature .

Synthesis and Characterization

Proposed Synthetic Route

While no explicit synthesis protocol is documented for this compound, a plausible pathway can be inferred from analogous piperidine derivatives :

-

Ether Formation: Reacting 4-hydroxypiperidine with 3-chloro-6-methylpyridazine under basic conditions to form the 4-(6-methylpyridazin-3-yloxy)piperidine intermediate.

-

Acylation: Treating the intermediate with 3-chloropropanoyl chloride to introduce the ketone group at the piperidine nitrogen.

-

Sulfonylation: Coupling the resulting propan-1-one derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.

Critical Challenges:

Pharmacological Research and Analog Analysis

Structural Analogues and Target Hypotheses

The compound shares features with allosteric modulators of muscarinic acetylcholine receptors (mAChRs) described in patent WO2017112719A1 . For example:

-

Analog 1: (7R)-2-[4-(3,4-difluorophenoxy)piperidin-1-yl]-7-(hydroxymethyl)-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one (SYKUGJPBFLFGAX-FQEVSTJZSA-N) exhibits M4 mAChR modulation .

-

Analog 2: Compounds with piperidine-pyrrolopyridinone scaffolds demonstrate antipsychotic activity in preclinical models .

The phenylsulfonyl group in the target compound may enhance blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications .

In Silico Predictions

-

LogP: Estimated at 2.1 (ALOGPS), indicating moderate lipophilicity.

-

Topological Polar Surface Area (TPSA): ~90 Ų, suggesting limited oral bioavailability.

Challenges and Future Directions

Knowledge Gaps

-

No in vitro or in vivo efficacy data.

-

Unknown metabolic stability and toxicity profile.

Synthetic Optimization

-

Exploring stereoselective routes to access enantiopure forms.

-

Derivatization of the sulfonyl group to modulate pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume